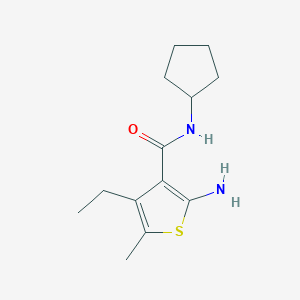

2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide

Description

2-Amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide (CAS: 1423027-82-0) is a thiophene-based carboxamide derivative with a cyclopentyl substituent on the amide nitrogen. Its structure features a thiophene ring substituted at positions 2 (amino), 3 (cyclopentyl carboxamide), 4 (ethyl), and 5 (methyl). While its exact biological targets remain under investigation, its discontinuation in commercial catalogs (e.g., CymitQuimica) suggests challenges in synthesis, stability, or efficacy compared to related analogs .

Properties

IUPAC Name |

2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-3-10-8(2)17-12(14)11(10)13(16)15-9-6-4-5-7-9/h9H,3-7,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBMCWLAYFFLSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)NC2CCCC2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of thiophene-based compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can effectively inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) with promising IC50 values, suggesting that 2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide may exhibit similar properties .

Antimicrobial Activity

Preliminary studies suggest that compounds containing thiophene moieties possess antimicrobial properties. The structural characteristics of this compound may enhance its effectiveness against bacterial strains, making it a candidate for further exploration in antibiotic development.

Neuropharmacology

There is emerging interest in the neuropharmacological applications of thiophene derivatives. Compounds similar to this compound have been studied for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of various thiophene derivatives, researchers synthesized and tested several compounds against human cancer cell lines. The findings indicated that certain structural modifications led to enhanced cytotoxicity. For example, one derivative exhibited an IC50 value of 4.3 µg/mL against MCF-7 cells, highlighting the potential of thiophene-based compounds in cancer therapy .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiophene derivatives, including those structurally related to this compound. The study demonstrated significant inhibition of bacterial growth, suggesting that modifications to the thiophene structure could lead to effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopentyl and ethyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Cyclopentyl vs.

- Carboxamide vs. Ester/Carboxylic Acid : The carboxamide group (target compound) improves metabolic stability over ester or carboxylic acid moieties, which are prone to hydrolysis .

Biological Activity

2-Amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide, identified by its CAS number 590355-64-9, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent research findings.

- Molecular Formula : C13H20N2OS

- Molecular Weight : 252.38 g/mol

- Structure : The compound features a thiophene ring substituted with an amino group, cyclopentyl group, and ethyl and methyl groups, which contribute to its biological properties.

Research indicates that this compound may act through various mechanisms:

- Receptor Modulation : It has been suggested that this compound may interact with G protein-coupled receptors (GPCRs), potentially acting as an allosteric modulator. Such interactions can influence receptor signaling pathways, which are critical in many physiological processes .

- Cytotoxic Effects : In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines. The mechanism appears to involve apoptosis induction, where the compound activates caspase pathways leading to programmed cell death .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

- Cell Lines Tested : The compound has shown significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Studies report IC50 values in the micromolar range, indicating effective concentration levels for inducing cell death .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| MEL-8 | 1.54 | Caspase activation |

| U-937 | 0.78 | Cell cycle arrest |

Other Biological Activities

The compound also exhibits potential in other areas:

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in vitro, although further research is needed to confirm these effects in vivo.

- Neuroprotective Effects : Some evidence indicates that the compound may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.

Case Studies and Research Findings

- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited proliferation and induced apoptosis in a dose-dependent manner .

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic markers such as caspase-3/7 activity in MCF-7 cells. Western blot analyses further demonstrated an upregulation of p53, a critical regulator of apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of thiophene carboxamide derivatives typically involves cyclocondensation of substituted amines with alkyl cyanoacetates under solvent-free or microwave-assisted conditions. For example, microwave irradiation with cyclohexanone and aluminum oxide as a catalyst can enhance reaction efficiency . Purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate the product. Yield optimization requires precise stoichiometric ratios, controlled temperature (80–120°C), and inert atmospheres to prevent side reactions .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the thiophene ring. For instance, the amino group (NH₂) typically appears as a broad singlet near δ 6.5–7.0 ppm in ¹H NMR, while the cyclopentyl carboxamide proton resonates around δ 1.5–2.5 ppm. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What crystallographic methods are suitable for resolving the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in solvents like ethanol or DMSO. The SHELX suite (SHELXL for refinement) is widely used for solving and refining structures. Key parameters include hydrogen-bonding networks (e.g., N–H⋯O interactions) and torsional angles of the cyclopentyl group, which influence molecular packing .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural elucidation?

- Methodological Answer : Contradictions in NMR or IR data may arise from tautomerism or solvent effects. For example, thiophene derivatives can exhibit keto-enol tautomerism, altering peak positions. Cross-validation using 2D NMR (COSY, HSQC) and computational tools (DFT calculations for predicted spectra) resolves ambiguities. Re-crystallization in different solvents (e.g., polar vs. non-polar) can stabilize specific conformers .

Q. What strategies are effective for optimizing crystallization conditions to study polymorphism?

- Methodological Answer : Polymorph screening involves varying solvents (e.g., methanol, acetonitrile), temperatures (4°C to reflux), and additives (e.g., surfactants). Differential Scanning Calorimetry (DSC) identifies phase transitions, while Powder X-ray Diffraction (PXRD) distinguishes polymorphic forms. For recalcitrant compounds, seeding with pre-formed crystals or using anti-solvent diffusion techniques improves crystal quality .

Q. How can computational modeling predict the compound’s reactivity or intermolecular interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict electrophilic/nucleophilic sites. Molecular docking studies assess binding affinities to biological targets (e.g., enzymes). Software like Gaussian or AutoDock integrates crystallographic data to simulate hydrogen-bonding networks and π-π stacking interactions .

Q. What experimental controls are critical when investigating the compound’s stability under varying pH and temperature?

- Methodological Answer : Accelerated stability studies involve storing the compound in buffer solutions (pH 1–13) at 40–60°C for 1–4 weeks. High-Performance Liquid Chromatography (HPLC) monitors degradation products. For thermal stability, Thermogravimetric Analysis (TGA) measures mass loss, while Dynamic Vapor Sorption (DVS) assesses hygroscopicity. Control experiments must replicate physiological conditions if targeting drug development .

Data Analysis and Interpretation

Q. How should researchers analyze hydrogen-bonding patterns in the crystal lattice?

- Methodological Answer : Using SCXRD data, software like Mercury (CCDC) visualizes hydrogen bonds (e.g., N–H⋯O, C–H⋯π). Key metrics include bond lengths (typically 2.8–3.2 Å for N–H⋯O) and angles (≥120°). These interactions stabilize the lattice and influence melting points and solubility. Comparative analysis with analogous thiophene derivatives identifies trends in supramolecular assembly .

Q. What statistical approaches validate reproducibility in synthetic or analytical workflows?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs, identify critical variables (e.g., temperature, catalyst loading). Triplicate experiments with standard deviations ≤5% ensure reproducibility. For analytical data, Principal Component Analysis (PCA) or t-tests compare batch-to-batch variability in purity or crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.